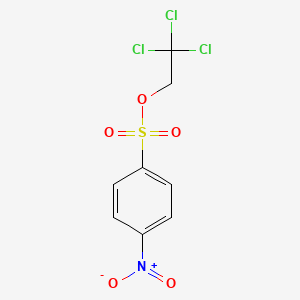
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of a palladium catalyst under hydrogen gas to achieve the desired stereochemistry . The reaction conditions are generally mild, with temperatures ranging from 40-50°C .
Industrial Production Methods
Industrial production of this compound often involves the use of asymmetric catalytic hydrogenation. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high enantiomeric purity . The process involves the use of chiral ligands and catalysts to ensure the correct stereochemistry is achieved.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and ketone derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, influencing various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-methylcyclohexanamine
- (1R,2S)-2-phenylcyclopropanaminium
- (1R,2S)-2-(methylamino)-1-phenylpropyl acetate
Uniqueness
What sets (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of chiral molecules and in pharmacological research.
Eigenschaften
CAS-Nummer |
77612-23-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h6-7,10H,2-5H2,1H3,(H,9,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
OIQHXTTYAMZXMI-RQJHMYQMSA-N |
Isomerische SMILES |
CNC(=O)[C@@H]1CCCC[C@@H]1O |
Kanonische SMILES |
CNC(=O)C1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)

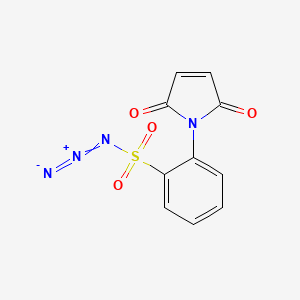
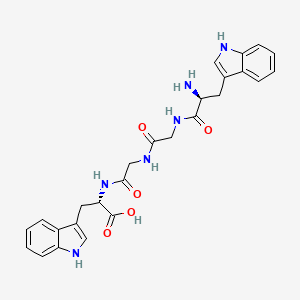
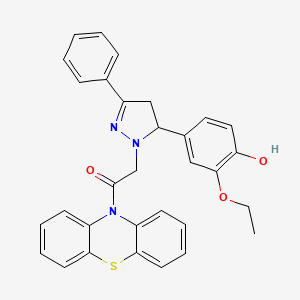
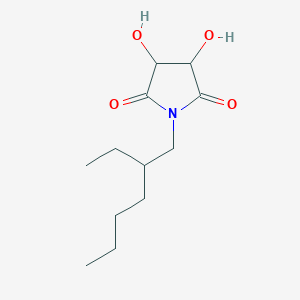
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
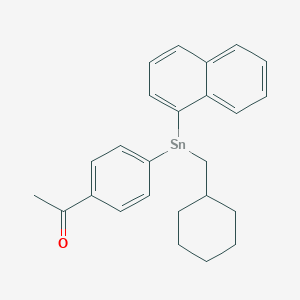

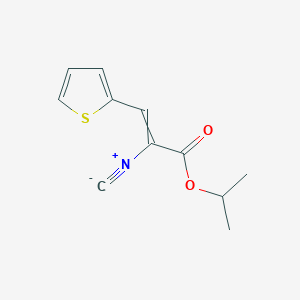
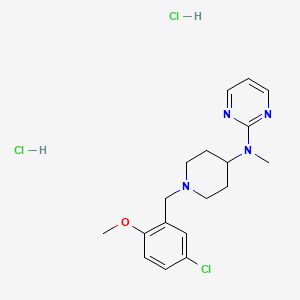
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
